Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate
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Overview
Description
Tert-butyl 2,6-diazaspiro[35]nonane-2-carboxylate oxalate is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, two nitrogen atoms, and a carboxylate group within a spiro[35]nonane framework
Scientific Research Applications
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of novel drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds and heterocycles.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and catalysts.
Preparation Methods
The synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate with oxalic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Hydrolysis: Hydrolysis of the oxalate ester can occur in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurological receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate can be compared with other similar compounds, such as:
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms.
Tert-butyl 2,6-diazaspiro[4.4]nonane-2-carboxylate: This compound has a larger spirocyclic ring, which may result in different chemical and physical properties.
Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound contains an additional phenyl group and a keto group, which can influence its reactivity and applications.
These comparisons highlight the uniqueness of tert-butyl 2,6-diazaspiro[3
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMPKLFGBQTIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704120 |
Source
|
Record name | Oxalic acid--tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-08-5, 1227382-05-9 |
Source
|
Record name | 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid--tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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